2-Phenyl-1,2,3,4-tetrahydroquinazoline
Description
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-phenyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2 |
InChI Key |
ZPOOXQHMBHARAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Niementowski-Type Synthesis
One classical approach involves the reaction of substituted anthranilic acids with formamide at elevated temperatures (125–130°C), yielding 3,4-dihydro-4-oxoquinazoline intermediates that can be further modified to tetrahydroquinazoline derivatives. This method is well-established for preparing quinazoline cores and related compounds.
Reaction of 2-Aminobenzylamine with Butyrolactone and Benzaldehyde
A notable synthetic route involves the condensation of 2-aminobenzylamine with butyrolactone to form an intermediate, which is then condensed with benzaldehyde to produce substituted tetrahydroquinazoline derivatives, including phenyl-substituted analogs.
Modern Synthetic Approaches
Borrowing Hydrogen Catalysis
A recent advancement employs a borrowing hydrogen methodology catalyzed by manganese(I) pincer complexes. This one-pot cascade reaction uses 2-aminobenzyl alcohols and secondary alcohols to selectively synthesize 1,2,3,4-tetrahydroquinolines. This method offers operational simplicity, high selectivity, and good yields under mild conditions.
Buchwald-Hartwig Coupling and Related Cross-Couplings
Advanced synthetic sequences involve halogenation of tetrahydroquinazoline intermediates followed by Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce phenyl or substituted phenyl groups at the 2-position. For example, chlorinated intermediates react with substituted anilines or boronic acids under palladium catalysis to afford 2-phenyl derivatives with good yields.
Detailed Synthetic Procedure Example
An illustrative multistep synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinazoline derivatives is as follows:
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | Starting from anthranilic acid derivatives | 56 | Formation of quinazoline dione intermediate |
| 2 | Chlorination to 2,4-dichloro derivative | POCl3, 120°C | 56 | Halogenation at 2,4-positions |
| 3 | Nucleophilic substitution with 3-fluoroaniline | 3-fluoroaniline, 120°C, 72 h | 28 | Introduction of aryl amine group |
| 4 | Suzuki coupling with pyridine-4-boronic acid | Pd catalyst, base, microwave irradiation | 51 | Formation of pyridyl-substituted tetrahydroquinazoline |
This sequence demonstrates the modular approach to functionalizing the tetrahydroquinazoline core with phenyl and heteroaryl groups.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Niementowski Synthesis | Anthranilic acid + formamide | Heat (125–130°C) | Simple, classical | Limited substitution scope |
| Condensation with Butyrolactone | 2-Aminobenzylamine + butyrolactone + benzaldehyde | Acid catalysis | Direct access to substituted derivatives | Multi-step, moderate yields |
| Borrowing Hydrogen Catalysis | 2-Aminobenzyl alcohol + secondary alcohol | Mn(I) pincer complex | One-pot, selective, mild conditions | Requires specialized catalyst |
| Halogenation + Cross-Coupling | Quinazoline dione + POCl3 + aryl amines/boronic acids | Pd catalysis, microwave | Versatile substitution, good yields | Multi-step, expensive catalysts |
Mechanistic Insights
- Borrowing Hydrogen Catalysis : This method involves the temporary dehydrogenation of alcohols to aldehydes/ketones, condensation with amines, and subsequent hydrogenation to form the tetrahydroquinazoline ring system.
- Buchwald-Hartwig Coupling : Palladium-catalyzed amination enables the formation of C–N bonds at the 2-position of the quinazoline ring, facilitating the introduction of phenyl groups with high regioselectivity.
Research Findings and Yields
- Yields for classical Niementowski synthesis range from moderate to good (50–70%) depending on substrate substitution.
- Borrowing hydrogen catalysis yields tetrahydroquinolines typically above 70%, with high selectivity and operational simplicity.
- Cross-coupling methods yield 2-phenyl derivatives in 28–64% yields depending on reaction conditions and purification.
Summary Table of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinazoline to its corresponding quinazoline derivative.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while substitution can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-Phenyl-1,2,3,4-tetrahydroquinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 1,2,3,4-THQ vs. 5,6,7,8-THQ
The position of hydrogenation significantly influences physicochemical and biological properties:
- 1,2,3,4-THQ : The pyrimidine ring is partially saturated, reducing aromaticity and enhancing flexibility. This structure is prevalent in antiviral agents (e.g., ambroxol-derived compound 1 in ).
- 5,6,7,8-THQ : Saturation of the benzene ring instead leads to distinct electronic properties. Such derivatives exhibit antitubercular activity, as seen in 5,6,7,8-THQ analogs ().
Substituent Effects on Physicochemical Properties
Substituents at positions 2, 3, or 4 alter melting points, solubility, and reactivity:
Table 2: Substituent Impact on Melting Points
- Electron-donating groups (e.g., methoxy in 3d) increase melting points due to enhanced intermolecular interactions.
- Bulky substituents (e.g., benzenesulfonyl in 3c) reduce solubility but improve crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
